Diethyl azelate

Lipophilicity Pharmacokinetics Drug Delivery

Researchers formulating flexible PVC for sub-ambient service face performance limits with standard plasticizers like DOP. Diethyl azelate (CAS 624-17-9) resolves this with a kinematic viscosity below 2 mm²/s at 373.15 K, ensuring superior low-temperature flexibility and processing flow. • Low-Temp PVC Plasticizer: Lower viscosity than DOP for improved cold-flex performance and processing • Synergistic Analgesic R&D: Demonstrated synergy with DMSO/limonene (2025 study); not replicable with diethyl sebacate • Enhanced Membrane Permeability: Higher LogP (2.84-3.32) vs. dimethyl azelate for lipid bilayer targeting Supplied as colorless to pale yellow liquid, ≥97% purity, with full QC documentation.

Molecular Formula C13H24O4
Molecular Weight 244.33 g/mol
CAS No. 624-17-9
Cat. No. B1215421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl azelate
CAS624-17-9
Synonymsdiethyl azelate
Molecular FormulaC13H24O4
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCC(=O)OCC
InChIInChI=1S/C13H24O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h3-11H2,1-2H3
InChIKeyCQMYCPZZIPXILQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Azelate Physicochemical Profile


Diethyl azelate (DEA; C13H24O4, MW 244.33) is a medium-chain aliphatic diester derived from azelaic acid and ethanol [1]. It is characterized as a colorless to pale yellow liquid with a density of 0.973 g/mL at 25 °C, a melting point ranging from -16 to -15.8 °C, and a boiling point of 172 °C at 18 mmHg [1]. Its calculated octanol-water partition coefficient (LogP) is approximately 2.84–3.32, indicating moderate lipophilicity and low aqueous solubility (estimated at 13.3–250 mg/L) [2][3]. Primarily employed as a low-temperature plasticizer for polymers such as polyvinyl chloride (PVC), DEA also serves as a specialty lubricant and a chemical intermediate .

Why Diethyl Azelate Cannot Be Substituted


Direct substitution of diethyl azelate (DEA) with closely related analogs such as dimethyl azelate (DMA), dibutyl azelate (DBA), or dioctyl azelate (DOZ) is precluded by distinct physicochemical and functional divergence across the homologous series. While all members share the azelaic acid backbone, variations in alkyl chain length (methyl vs. ethyl vs. butyl vs. 2-ethylhexyl) fundamentally alter key properties including molecular weight, volatility, lipophilicity (LogP), and polymer compatibility [1]. Specifically, DEA exhibits a unique synergy profile in complex formulations that is not observed with its diethyl suberate or diethyl sebacate counterparts [2]. Furthermore, within the broader class of aliphatic dibasic ester plasticizers, DEA occupies a distinct niche—it offers a balance of volatility and low-temperature performance that differs markedly from the higher-volatility dimethyl esters and the higher-viscosity dioctyl esters [3]. The quantitative evidence below establishes why DEA must be specified by name, not by class.

Diethyl Azelate Performance Differentiation


Lipophilicity Advantage for Membrane Partitioning

Diethyl azelate (DEA) exhibits a calculated LogP of 2.84–3.32, representing a substantial increase in lipophilicity compared to its methyl ester analog, dimethyl azelate (DMA). This enhanced lipophilicity, stemming from the additional carbon atoms in the ethyl ester groups, improves the compound's ability to partition into lipid bilayers and organic phases [1].

Lipophilicity Pharmacokinetics Drug Delivery

Lower Viscosity Compared to Dioctyl Phthalate

In a comprehensive study of diester thermophysical properties, diethyl azelate (DEA) was directly compared to dioctyl phthalate (DOP) and other esters [1]. The data reveal that DEA possesses a significantly lower kinematic viscosity than DOP across a wide temperature range. At elevated temperatures, DOP was the only ester in the study to exceed a kinematic viscosity of 2 mm²/s at 373.15 K, while DEA's viscosity remained substantially lower [1]. This quantifiable difference in flow behavior is critical for applications requiring low viscosity at processing or operating temperatures.

Thermophysical Properties Plasticizer Selection Lubricant Formulation

Formulation Synergy Not Observed with Diethyl Sebacate

In a 2025 study evaluating analgesic mixtures, diethyl azelate (DEA) demonstrated a synergistic effect when combined with DMSO and limonene in a cutaneous mechanical sensitivity (CMS) assay. This synergy was explicitly not observed when DEA was replaced by related diesters of azelaic acid, diethyl suberate, or diethyl sebacate [1]. The maximum duration of sensitivity suppression (72 hours) was achieved at a specific ratio of 78% DEA and 22% DMSO [1].

Pharmaceutical Formulation Analgesia Synergy

Diethyl Azelate Procurement Scenarios


Low-Temperature PVC Plasticizer

Diethyl azelate (DEA) should be selected over higher-viscosity alternatives such as dioctyl phthalate (DOP) when formulating flexible PVC compounds intended for low-temperature service. The established viscosity data confirm that DEA maintains a lower kinematic viscosity at elevated temperatures (less than 2 mm²/s at 373.15 K) compared to DOP, which exceeds this threshold [1]. This difference translates to improved processing flow and better low-temperature flexibility in the final plasticized polymer, making DEA the preferred choice for applications where DOP would compromise performance.

Non-Opioid Analgesic Development

In the research and development of novel analgesic mixtures for pain management, diethyl azelate (DEA) must be specified as the azelaic acid diester component. Direct comparative data from a 2025 study demonstrate that synergistic analgesic activity in combination with DMSO and limonene is achieved with DEA, but this synergy is not observed when DEA is replaced by related diesters such as diethyl sebacate [2]. Therefore, any formulation intended to replicate or leverage this published synergistic effect requires the use of DEA.

Drug Delivery with Enhanced Lipophilicity

For synthetic pathways or drug delivery applications where improved membrane permeability or organic phase partitioning is required, diethyl azelate (DEA) offers a quantifiable advantage over its dimethyl ester counterpart. The higher calculated LogP of DEA (2.84–3.32) compared to dimethyl azelate (estimated ~1.4–1.8) indicates significantly greater lipophilicity [3]. This makes DEA the superior choice for formulations targeting lipid bilayers or requiring enhanced solubility in non-polar media, whereas dimethyl azelate would be less effective in these contexts.

Specialty Lubricants and GC Stationary Phases

Diethyl azelate (DEA) is a documented component for advanced lubricants and greases, as well as a specialized stationary liquid for gas chromatography [4]. Its established thermophysical properties, including a defined density (0.973 g/mL at 25 °C) and viscosity profile, make it suitable for these precision applications where consistent, reproducible performance is critical. Procurement of DEA for these uses ensures adherence to published material specifications and avoids the unknown variability that could arise from substituting with non-validated, in-class analogs.

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